REACTION_CXSMILES
|
F[B-](F)(F)F.[F:6][CH:7]([F:22])[C:8](=[N+:19](C)C)/[C:9](/[C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10]\[N:11](C)[CH3:12].CNN>C(#N)C>[F:6][CH:7]([F:22])[C:8]1[C:9]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:10][N:11]([CH3:12])[N:19]=1 |f:0.1|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.FC(C(/C(=C\N(C)C)/C(=O)OCC)=[N+](C)C)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
methylhydrazine
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the acetonitrile was removed completely under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Type
|
CUSTOM
|
Details
|
under reduced pressure or crystallization from n-hexane
|
Type
|
CUSTOM
|
Details
|
afforded 5.3 g (86% of theory) of the product
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC(C1=NN(C=C1C(=O)OCC)C)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |